6-Nitro-2h-1,3-benzoxazine-2,4(3h)-dione

CAS No.: 2912-55-2

Cat. No.: VC17692904

Molecular Formula: C8H4N2O5

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2912-55-2 |

|---|---|

| Molecular Formula | C8H4N2O5 |

| Molecular Weight | 208.13 g/mol |

| IUPAC Name | 6-nitro-1,3-benzoxazine-2,4-dione |

| Standard InChI | InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)15-8(12)9-7/h1-3H,(H,9,11,12) |

| Standard InChI Key | SBAMYDGWXQMALO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)O2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

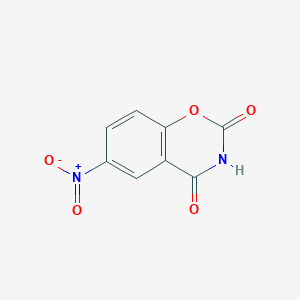

6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione is defined by the systematic IUPAC name 6-nitro-1,3-benzoxazine-2,4-dione. Its molecular formula, C₈H₄N₂O₅, corresponds to a molecular weight of 208.13 g/mol. The compound’s structure features a benzoxazine core—a bicyclic system combining a benzene ring fused with a 1,3-oxazine moiety—and two ketone groups at positions 2 and 4. The nitro substituent at position 6 enhances its electronic asymmetry, influencing its reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2912-55-2 |

| Molecular Formula | C₈H₄N₂O₅ |

| Molecular Weight | 208.13 g/mol |

| SMILES Notation | C1=CC2=C(C=C1N+[O-])C(=O)NC(=O)O2 |

| InChI Key | GZAJZBARYACGSO-UHFFFAOYSA-N |

Spectroscopic Signatures

While experimental spectral data for this specific compound remain limited in publicly available literature, analogues in the benzoxazine-dione family exhibit characteristic IR absorptions for carbonyl groups (C=O) at ~1,750 cm⁻¹ and nitro groups (NO₂) at ~1,520–1,350 cm⁻¹. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for aromatic protons in the δ 7.0–8.5 ppm range and carbonyl carbons near δ 160–170 ppm in ¹³C NMR .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione primarily involves cyclization reactions of appropriately substituted precursors. A validated route, adapted from methods for analogous benzoxazine-diones, proceeds via the following steps :

-

Salicylanilide Formation: Condensation of 5-nitrosalicylic acid with aniline derivatives in the presence of coupling agents like thionyl chloride.

-

Cyclization: Intramolecular cyclization of the salicylanilide intermediate under acidic or basic conditions, yielding the benzoxazine-dione core.

Reaction conditions for the cyclization step typically involve heating in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 4–6 hours, achieving yields of 55–65% .

Table 2: Optimized Synthetic Conditions

| Parameter | Detail |

|---|---|

| Starting Material | 5-Nitrosalicylic acid |

| Coupling Agent | Thionyl chloride |

| Cyclization Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield | 55–65% |

Industrial-Scale Considerations

Industrial production emphasizes cost-effective catalysts and solvent recovery systems. Continuous-flow reactors have been proposed to enhance reaction efficiency and scalability, though proprietary methodologies dominate commercial manufacturing .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is reported to exhibit a melting point of 117–119°C, consistent with nitroaromatic systems. It demonstrates limited solubility in water (<0.1 mg/mL at 25°C) but moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetone.

Stability and Reactivity

6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione is stable under ambient conditions but may decompose upon prolonged exposure to strong acids, bases, or UV radiation. The nitro group renders it susceptible to reduction, forming corresponding amine derivatives under hydrogenation conditions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution at positions ortho and para to itself. For example, reaction with amines in ethanol at reflux yields 6-amino derivatives, which are valuable intermediates in drug discovery .

Reduction Pathways

Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces the nitro group to an amine, generating 6-amino-2H-1,3-benzoxazine-2,4(3H)-dione. This product serves as a precursor for further functionalization, including acylation or alkylation .

| Strain | MIC (μg/mL) |

|---|---|

| M. tuberculosis H37Rv | 25 |

| M. kansasii | 12.5 |

| M. avium | 50 |

Mechanism of Action

The antimycobacterial effect is hypothesized to involve inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. Molecular docking studies suggest that the nitro group forms hydrogen bonds with the enzyme’s active site, disrupting lipid biosynthesis in the bacterial cell wall .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s dual carbonyl groups and nitro substituent enable its use in synthesizing fused heterocycles. For instance, reaction with hydrazines yields pyrazolo-benzoxazine derivatives, which are explored as kinase inhibitors in oncology research .

Polymer Chemistry

Nitro-substituted benzoxazine-diones serve as monomers for heat-resistant polymers. Copolymerization with diamines produces polybenzoxazines with glass transition temperatures exceeding 250°C, suitable for aerospace applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume